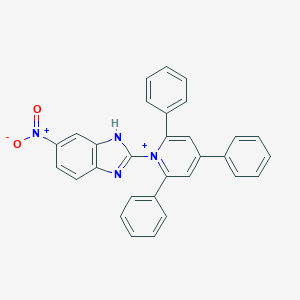
(4-bromo-2-methyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-3-yl)methyl N'-benzylidenehydrazonothiocarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (4-bromo-2-methyl-5-oxo-1-phenylpyrazol-3-yl)methyl N’-[(E)-benzylideneamino]carbamimidothioate is a complex organic molecule with potential applications in various fields of scientific research. This compound features a pyrazole ring substituted with bromine, methyl, and phenyl groups, along with a benzylideneamino carbamimidothioate moiety. Its unique structure makes it an interesting subject for study in organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-bromo-2-methyl-5-oxo-1-phenylpyrazol-3-yl)methyl N’-[(E)-benzylideneamino]carbamimidothioate typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the bromine, methyl, and phenyl substituents. The final step involves the formation of the benzylideneamino carbamimidothioate moiety through a condensation reaction with appropriate reagents.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting suitable solvents, catalysts, and reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
The compound (4-bromo-2-methyl-5-oxo-1-phenylpyrazol-3-yl)methyl N’-[(E)-benzylideneamino]carbamimidothioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carbonyl group to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may produce alcohols, and substitution may result in various substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, the compound may be investigated for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes or receptors, can be studied to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicinal chemistry, (4-bromo-2-methyl-5-oxo-1-phenylpyrazol-3-yl)methyl N’-[(E)-benzylideneamino]carbamimidothioate may be explored for its potential as a drug candidate. Its pharmacokinetic and pharmacodynamic properties can be evaluated to assess its suitability for treating various diseases.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties. Its incorporation into polymers or other materials can enhance their performance in applications such as coatings, adhesives, or electronic devices.
Mechanism of Action
The mechanism of action of (4-bromo-2-methyl-5-oxo-1-phenylpyrazol-3-yl)methyl N’-[(E)-benzylideneamino]carbamimidothioate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (4-bromo-2-methyl-5-oxo-1-phenylpyrazol-3-yl)methyl N’-[(E)-benzylideneamino]carbamimidothioate include other pyrazole derivatives with different substituents. Examples include:
- (4-chloro-2-methyl-5-oxo-1-phenylpyrazol-3-yl)methyl N’-[(E)-benzylideneamino]carbamimidothioate
- (4-bromo-2-methyl-5-oxo-1-phenylpyrazol-3-yl)methyl N’-[(E)-phenylamino]carbamimidothioate
Uniqueness
The uniqueness of (4-bromo-2-methyl-5-oxo-1-phenylpyrazol-3-yl)methyl N’-[(E)-benzylideneamino]carbamimidothioate lies in its specific combination of substituents and functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C19H18BrN5OS |
|---|---|
Molecular Weight |
444.4 g/mol |
IUPAC Name |
(4-bromo-2-methyl-5-oxo-1-phenylpyrazol-3-yl)methyl N//'-[(E)-benzylideneamino]carbamimidothioate |
InChI |
InChI=1S/C19H18BrN5OS/c1-24-16(17(20)18(26)25(24)15-10-6-3-7-11-15)13-27-19(21)23-22-12-14-8-4-2-5-9-14/h2-12H,13H2,1H3,(H2,21,23)/b22-12+ |
InChI Key |
IKDQCSKJWXSHPJ-WSDLNYQXSA-N |
SMILES |
CN1C(=C(C(=O)N1C2=CC=CC=C2)Br)CSC(=NN=CC3=CC=CC=C3)N |
Isomeric SMILES |
CN1C(=C(C(=O)N1C2=CC=CC=C2)Br)CS/C(=N\N=C\C3=CC=CC=C3)/N |
Canonical SMILES |
CN1C(=C(C(=O)N1C2=CC=CC=C2)Br)CSC(=NN=CC3=CC=CC=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-(2,5-dimethoxyphenyl)amine](/img/structure/B289489.png)

![N-(4-METHYL-5-{2-[(4-NITROPHENYL)AMINO]-1,3-THIAZOL-4-YL}-1,3-THIAZOL-2-YL)PROPANAMIDE](/img/structure/B289493.png)
![1-[2-(4-nitro-1H-benzimidazol-2-yl)ethyl]pyridinium](/img/structure/B289497.png)





![7,8-Dimethyl-2,4-diphenylpyrimido[1,2-a]benzimidazole](/img/structure/B289506.png)
![N'-(2,3-dimethoxybenzylidene)-2-{[5-({2-[2-(2,3-dimethoxybenzylidene)hydrazino]-1-methyl-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}propanohydrazide](/img/structure/B289507.png)
![ethyl 2-[[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-1H-imidazol-2-yl]amino]benzoate](/img/structure/B289508.png)

![3,5-bis(acetyloxy)-2-[(acetyloxy)methyl]-6-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]tetrahydro-2H-pyran-4-yl acetate](/img/structure/B289511.png)
